Dansyl-L-Asp DCHA salt

Chiral separation Enantioselective recognition Fluorescent probe

Dansyl-L-Asp DCHA salt (CAS 53332-29-9; N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-aspartic acid, compound with cyclohexanamine 1:2) is a fluorescent amino acid conjugate composed of the L-enantiomer of aspartic acid covalently linked to a 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) fluorophore and presented as the dicyclohexylammonium (DCHA) salt. The dansyl moiety confers strong, environment-sensitive fluorescence with excitation at 330–350 nm and emission at 500–550 nm, yielding a Stokes shift of approximately 150–200 nm.

Molecular Formula C28H41N3O6S
Molecular Weight 547.7 g/mol
Cat. No. B13827662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-L-Asp DCHA salt
Molecular FormulaC28H41N3O6S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C16H18N2O6S.C12H23N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);11-13H,1-10H2/t12-;/m0./s1
InChIKeyCYKVGVYDQXRYIB-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl-L-Asp DCHA Salt: Stereochemically Defined Fluorescent Aspartic Acid Derivative for Procurement Specification


Dansyl-L-Asp DCHA salt (CAS 53332-29-9; N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-aspartic acid, compound with cyclohexanamine 1:2) is a fluorescent amino acid conjugate composed of the L-enantiomer of aspartic acid covalently linked to a 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) fluorophore and presented as the dicyclohexylammonium (DCHA) salt . The dansyl moiety confers strong, environment-sensitive fluorescence with excitation at 330–350 nm and emission at 500–550 nm, yielding a Stokes shift of approximately 150–200 nm . The DCHA counterion form is deliberately selected to enhance crystallinity, ease of handling, and long-term storage stability relative to the free acid, while the single L-enantiomer distinguishes this compound from the widely available racemic DL-form and determines its suitability for stereospecific applications in chiral separations, biological recognition studies, and fluorescent sensor development [1].

Why Dansyl-L-Asp DCHA Salt Cannot Be Interchanged with DL-Racemic or Free Acid Dansyl Aspartate Analogs


Generic substitution among dansyl aspartate derivatives introduces two scientifically consequential risks that are invisible at the level of the dansyl fluorophore alone. First, the L-enantiomer and the DL-racemate (e.g., CAS 42808-07-1 free acid; CAS 102783-64-2 DCHA salt) are not functionally equivalent: enantioselective recognition by proteins, chiral stationary phases, and biological transporters depends on absolute configuration, and racemic material eliminates or confounds this stereochemical signal [1]. Second, the DCHA salt form is not a trivial formulation choice—the free acid form (CAS 1100-24-9) lacks the crystallinity and handling advantages conferred by the bis(cyclohexylammonium) counterion, and the DCHA ion pair has been shown to alter chromatographic retention behavior in ways that affect analytical reproducibility if not explicitly controlled [2]. Substituting either the stereoisomer or the salt form therefore compromises both the qualitative identity and the quantitative reliability of experimental outcomes in chiral analysis, fluorescence sensing, and peptide synthesis applications.

Quantitative Comparative Evidence for Dansyl-L-Asp DCHA Salt vs. Closest Analogs


Stereochemical Identity: L-Enantiomer Enables Enantioselective Recognition Absent in DL-Racemate

Dansyl-L-Asp DCHA salt (CAS 53332-29-9) is the single L-enantiomer, whereas the commonly available alternative Dansyl-DL-aspartic acid di(cyclohexylammonium) salt (CAS 102783-64-2) is a racemic mixture. The co-crystal structures of human serum albumin (HSA) with dansylated amino acids demonstrate that HSA drug site 1 selectively accommodates dansyl amino acids bearing polar side chains with defined L-configuration; site-specificity is lost when stereochemistry is undefined [1]. In capillary electrophoresis enantioseparation studies using Cu2+-aspartame chiral selectors, the resolution between dansyl-D- and L-aspartic acid enantiomers approaches Rs ≈ 1.4 under optimized conditions, confirming that the individual enantiomers exhibit distinct interaction behavior with chiral selectors [2].

Chiral separation Enantioselective recognition Fluorescent probe

DCHA Salt Form Provides Enhanced Crystallinity and Handling Stability vs. Free Acid

The bis(cyclohexylammonium) salt form of dansyl-L-aspartic acid is explicitly preferred over the free acid (CAS 1100-24-9) when crystalline material is required for solid-phase peptide synthesis (SPPS) or when the free acid exhibits limited long-term stability. The DCHA counterion improves crystallinity and facilitates straightforward liberation to the free dansyl amino acid via dilute phosphoric or sulfuric acid treatment prior to coupling . Chromatographic studies of dansyl amino acid cyclohexylammonium salts on β-cyclodextrin stationary phases demonstrate that the DCHA ion pair exhibits characteristic on-column conversion to the free protonated dansyl amino acid, confirming that the salt form directly influences analytical behavior and must be specified for reproducible results [1].

Solid-phase peptide synthesis Crystallinity Storage stability

Selective Hg2+ Fluorescence Sensing via BSA Coupling: 0.5 μM Detection Limit

Dansyl-L-aspartic acid alone exhibits no specific recognition of heavy metal ions in aqueous solution. However, when complexed with bovine serum albumin (BSA), the dansyl-L-aspartic acid/BSA system becomes a highly selective fluorescent sensor for Hg2+, achieving a detection limit of 0.5 μM in neutral aqueous solution [1]. The sensing mechanism involves a pronounced blue shift in the fluorescence emission spectrum accompanied by significant intensity enhancement upon Hg2+ binding, and the response is observable as color changes in live-cell fluorescence imaging [2]. In comparison, the structurally analogous dansyl-L-asparagine probe demonstrates selectivity for Cr3+ (LOD 5.2 ppb ≈ 0.1 μM) rather than Hg2+, confirming that the aspartic acid side chain (two carboxyl groups) confers distinct metal ion selectivity relative to the asparagine side chain (one amide, one carboxyl) [3].

Heavy metal sensing Fluorescent chemosensor Hg2+ detection

Differential Solvent Extraction: Dansyl-Aspartate Outperforms Dansyl-Glutamate with Short-Chain Dicationic Extractants

In solvent extraction of dansyl-amino acid anions from alkaline aqueous media using polymethylenebis(trioctylphosphonium) dicationic extractants (CnBPs, n = 2–12), dansyl-aspartic acid dianion (Dns-Asp2−) and dansyl-glutamic acid dianion (Dns-Glu2−) exhibit markedly different extraction behavior that depends on extractant bridge-chain length. With short-chain extractants (C2BP–C4BP), Dns-Asp2− is extracted to a greater extent than Dns-Glu2−, whereas this preference reverses with long-chain extractants (C8BP–C12BP), where Dns-Glu2− is more efficiently extracted [1]. The dicationic extractants are greatly superior to the monocationic extractant butyltrioctylphosphonium (BuMP) for extracting both dianionic species, highlighting that the dicarboxylic amino acid side chain of aspartic acid drives a fundamentally different extraction mechanism compared to monoanionic dansyl amino acids such as dansyl-serine or dansyl-phenylalanine, for which dicationic and monocationic extractants perform similarly [1].

Solvent extraction Dianionic separation Amino acid analysis

Capillary Electrophoresis–Chemiluminescence Detection: Validated 2.0 nmol/L LOD with High Reproducibility

In a validated capillary electrophoresis–chemiluminescence (CE-CL) system using peroxyoxalate-based detection, dansyl-aspartic acid achieves a detection limit of 2.0 nmol/L with relative standard deviations (RSD) of 2.3–3.8% for peak height and 1.2–1.5% for migration time [1]. Under identical conditions, dansyl-leucine yields a lower LOD of 1.1 nmol/L, reflecting the influence of amino acid side-chain polarity on dansyl derivative detectability in this CE-CL configuration [1]. The 2.0 nmol/L LOD for dansyl-aspartic acid places it among the most sensitively detected dicarboxylic amino acid dansyl derivatives reported for CE-CL systems, and the reproducibility metrics confirm its suitability as a quantitative analytical standard for amino acid determination in biological samples [2].

Capillary electrophoresis Chemiluminescence detection Amino acid analysis

Dansyl-Aspartic Acid as a Calibrated Chiral Model Compound Across Multiple Enantioseparation Platforms

Dansyl-aspartic acid (as the DL-racemate or individual enantiomers) is repeatedly employed as a benchmark chiral model compound for validating novel enantioseparation methods. On a vancomycin silica hydride stationary phase using nano-LC, dansyl amino acids including aspartic acid achieve enantioresolution factors (Rs) in the range 1.74–4.17 and enantioselectivity (α) of 1.39–1.59 [1]. On an L-cysteine-bonded polymeric monolithic stationary phase in capillary LC, baseline enantioseparation of dansyl aspartic acid is demonstrated alongside dansyl glutamic acid, dansyl methionine, and dansyl phenylalanine using 60 mM ammonium acetate buffer/acetonitrile (20:80 v/v), with system repeatability showing RSD not exceeding 7% [2]. Importantly, the chromatographic behavior of dansyl-aspartic acid differs systematically from that of dansyl-glutamic acid on norvancomycin-based CSPs: increasing buffer pH improves chiral resolution for mono-carboxylic dansyl amino acids but not for dansyl-glutamic acid, and this pH-insensitivity is attributed to the presence of two carboxylic acid groups in the side chain—a structural feature shared by dansyl-aspartic acid [3].

Enantioseparation Chiral stationary phase Method development

Procurement-Driven Application Scenarios for Dansyl-L-Asp DCHA Salt Based on Verified Differential Evidence


Chiral Stationary Phase Qualification and Enantioseparation Method Development

Dansyl-L-Asp DCHA salt is an appropriate dicarboxylic chiral model compound for qualifying new chiral stationary phases (CSPs) and developing capillary electrophoresis or LC enantioseparation methods. Its documented baseline resolution on L-cysteine-bonded polymeric monoliths (RSD ≤ 7%) and its characteristic pH-insensitive resolution behavior (shared with dansyl-glutamic acid but distinct from mono-carboxylic dansyl amino acids) make it a discriminating probe for evaluating CSP performance across a range of buffer pH conditions [1]. The single L-enantiomer form is essential for establishing retention time and resolution benchmarks for the L-peak, against which the D-enantiomer separation is measured.

Hg2+-Selective Fluorescent Sensor Construction Using BSA Scaffold

The dansyl-L-aspartic acid/BSA complex enables construction of a Hg2+-selective fluorescent sensor with a validated detection limit of 0.5 μM in neutral aqueous solution and demonstrated live-cell imaging capability [2]. This application is specific to the aspartic acid side chain: dansyl-L-asparagine (which bears an amide rather than a second carboxyl) exhibits selectivity for Cr3+ rather than Hg2+ [3]. The DCHA salt form facilitates accurate preparation of stock solutions for BSA complexation due to its crystalline nature and defined stoichiometry.

Fluorescent Building Block for Solid-Phase Peptide Synthesis (SPPS)

The DCHA salt form of dansyl-L-aspartic acid is the preferred physical form for incorporation as a fluorescent building block in Fmoc-SPPS workflows. The crystalline bis(cyclohexylammonium) salt enables precise weighing for stoichiometric coupling, and the DCHA counterion is readily removed by brief treatment with dilute phosphoric or sulfuric acid to liberate the free dansyl amino acid immediately before activation and coupling . This is a practical procurement specification: the free acid form is hygroscopic and less convenient to handle accurately in SPPS settings.

Differential Extraction of Dicarboxylic Amino Acids in Complex Biological Matrices

For analytical protocols requiring selective liquid-liquid extraction of aspartic acid over glutamic acid from alkaline hydrolysates or physiological samples, dansyl derivatization followed by extraction with short-chain dicationic extractants (C2BP–C4BP) provides preferential recovery of Dns-Asp2− over Dns-Glu2− [4]. This differential extraction behavior, which reverses with longer-chain extractants, offers a tunable separation strategy that is unavailable with underivatized amino acids or mono-carboxylic dansyl amino acid derivatives.

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